molecular formula C12H18INO3 B14806076 2-(4-Hydroxybenzoyl)oxyethyl-trimethylazanium;iodide

2-(4-Hydroxybenzoyl)oxyethyl-trimethylazanium;iodide

Cat. No.: B14806076
M. Wt: 351.18 g/mol
InChI Key: MZSSQMBSGRBRDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxybenzoyl)oxyethyl-trimethylazanium;iodide typically involves the esterification of 4-hydroxybenzoic acid with choline. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is then purified through various techniques such as recrystallization or chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxybenzoyl)oxyethyl-trimethylazanium;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Hydroxybenzoyl)oxyethyl-trimethylazanium;iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxybenzoyl)oxyethyl-trimethylazanium;iodide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The hydroxyl group on the benzoyl ring plays a crucial role in its binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybenzoyl ethanolamine
  • 4-Hydroxybenzoyl methylamine
  • 4-Hydroxybenzoyl ethylamine

Uniqueness

2-(4-Hydroxybenzoyl)oxyethyl-trimethylazanium;iodide is unique due to its specific ester linkage and the presence of the trimethylazanium group. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H18INO3

Molecular Weight

351.18 g/mol

IUPAC Name

2-(4-hydroxybenzoyl)oxyethyl-trimethylazanium;iodide

InChI

InChI=1S/C12H17NO3.HI/c1-13(2,3)8-9-16-12(15)10-4-6-11(14)7-5-10;/h4-7H,8-9H2,1-3H3;1H

InChI Key

MZSSQMBSGRBRDI-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)O.[I-]

Origin of Product

United States

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